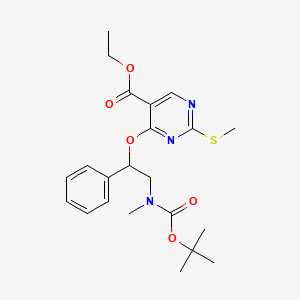
Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable methylthio donor.
Attachment of the Phenylethoxy Group: This step involves the reaction of the pyrimidine intermediate with a phenylethoxy derivative under basic conditions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the ester group, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenylethoxy or pyrimidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 4-(2-amino-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate: Lacks the tert-butoxycarbonyl protection, making it more reactive.
Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylsulfonyl)pyrimidine-5-carboxylate: Contains a methylsulfonyl group instead of a methylthio group, affecting its chemical properties and reactivity.
Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxamide: Features a carboxamide group instead of a carboxylate group, influencing its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H29N3O5S |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
ethyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-phenylethoxy]-2-methylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H29N3O5S/c1-7-28-19(26)16-13-23-20(31-6)24-18(16)29-17(15-11-9-8-10-12-15)14-25(5)21(27)30-22(2,3)4/h8-13,17H,7,14H2,1-6H3 |
InChI-Schlüssel |
IWJCEQCZQYSOOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(N=C1OC(CN(C)C(=O)OC(C)(C)C)C2=CC=CC=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


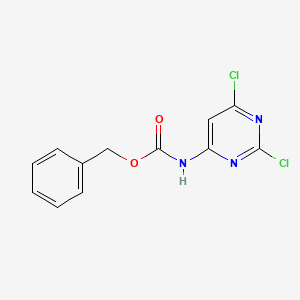



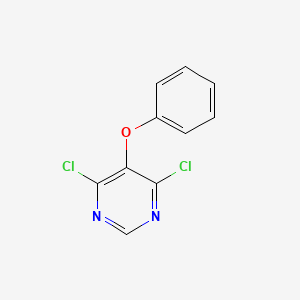
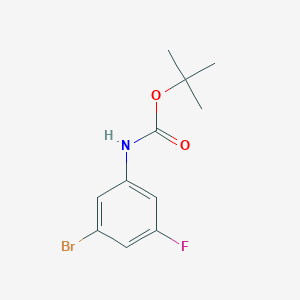
![4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B13099124.png)

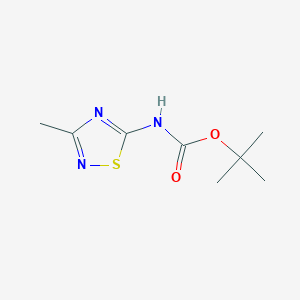
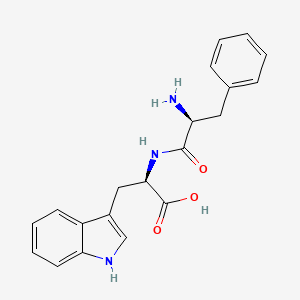

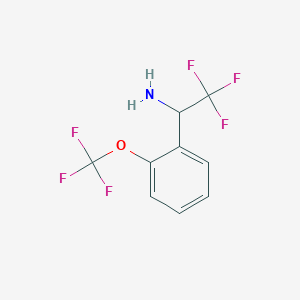
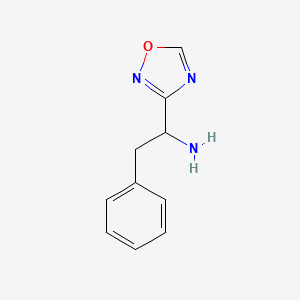
![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)
